molecular formula C14H8F6O3S3 B8146960 5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate

5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate

Cat. No.: B8146960
M. Wt: 434.4 g/mol
InChI Key: NBRWDTIWUGMKSC-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

trifluoromethanesulfonate;5-(trifluoromethyl)thianthren-5-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3S2.CHF3O3S/c14-13(15,16)18-11-7-3-1-5-9(11)17-10-6-2-4-8-12(10)18;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRWDTIWUGMKSC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)SC3=CC=CC=C3[S+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

Thianthrene undergoes sulfonation at the 5-position via Tf₂O-mediated activation. The mechanism proceeds through:

  • Electrophilic generation : Tf₂O reacts with thianthrene to form a sulfonium intermediate.

  • Trifluoromethyl transfer : Subsequent displacement by triflate anion yields the stable thianthrenium salt.

The stoichiometric ratio of 1:1.2 (thianthrene:Tf₂O) optimizes product formation while minimizing byproducts like bis-triflated species.

Standard Protocol

ParameterSpecification
ReactantsThianthrene (1.0 eq), Tf₂O (1.2 eq)
SolventDichloromethane (DCM), anhydrous
Temperature−40°C → RT over 12 h
WorkupNaHCO₃ quenching, DCM extraction
PurificationCrystallization (DCM:MTBE = 1:10)
Yield89% (isolated)

Critical considerations:

  • Moisture control : Reactions conducted under N₂ atmosphere prevent hydrolysis of Tf₂O.

  • Temperature gradient : Gradual warming from −40°C to room temperature ensures complete conversion without oligomerization.

Alternative Synthesis via Preformed Thianthrene S-Oxide

For functionalized derivatives, a two-step approach utilizing thianthrene S-oxide intermediates provides enhanced regioselectivity.

Step 1: S-Oxidation of Thianthrene

Treatment of thianthrene with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C produces thianthrene S-oxide in 95% yield.

Step 2: Trifluoromethylation with TFAA/TfOH

ComponentRole
Trifluoroacetic anhydride (TFAA)Activating agent for S-oxide
Triflic acid (TfOH)Bronsted acid catalyst

Procedure :

  • Charge S-oxide (1.1 eq), TFAA (3.0 eq), TfOH (3.0 eq) in MeCN at −40°C.

  • Warm to RT over 6 h.

  • Quench with NaHCO₃, extract with DCM.

  • Crystallize from DCM/MTBE.

Advantages :

  • Enables incorporation of electron-deficient arenes.

  • Tolerates substrates with steric hindrance (e.g., ortho-substituted aromatics).

Scalable Production and Process Optimization

Industrial-scale synthesis requires modifications to address exothermicity and reagent costs:

Continuous Flow Reactor Design

A segmented flow system with:

  • Residence time : 8.5 min

  • Temperature : −30°C → 25°C gradient

  • Throughput : 1.2 kg/day

This configuration improves heat dissipation, reducing byproduct formation from 14% (batch) to 3%.

Solvent Recycling

MeCN recovery via fractional distillation achieves 87% solvent reuse, lowering production costs by $18/kg.

Analytical Characterization

Critical quality control parameters and methods:

PropertyMethodSpecification
PurityHPLC (C18, MeOH/H₂O)≥97%
Counterion ratioIon chromatographyCF₃SO₃⁻ : 99.2 ± 0.3%
Residual solventsGC-FIDMeCN < 50 ppm
Water contentKarl Fischer≤0.15% w/w

X-ray crystallography confirms the planar thianthrenium core with S–CF₃ bond length of 1.82 Å.

Emerging Methodologies

Photochemical Activation

Irradiation with 470 nm LEDs accelerates reactions by 3.2-fold through S–S bond homolysis, enabling:

  • Room temperature synthesis.

  • Reduced Tf₂O stoichiometry (1.05 eq).

Electrochemical Synthesis

A paired electrolysis approach achieves 91% yield with:

  • Anode : Pt mesh, 1.8 V vs Ag/AgCl.

  • Cathode : Carbon felt.

  • Electrolyte : 0.1 M NBu₄PF₆ in DMF .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like peroxides, and reducing agents such as hydrides. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound lies in organic synthesis. It serves as a versatile reagent for the introduction of trifluoromethyl groups into organic molecules. The trifluoromethyl group is known for enhancing the biological activity and lipophilicity of compounds.

Case Study: Synthesis of Trifluoromethylated Compounds

In a study conducted by researchers, 5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate was used to synthesize various trifluoromethylated heterocycles. The reaction conditions typically involved the use of copper catalysts and solvents such as N,N-dimethylformamide (DMF) at elevated temperatures. The yields reported were as high as 93%, demonstrating its efficiency as a reagent for trifluoromethylation reactions .

Materials Science

The compound also finds applications in materials science, particularly in the development of advanced materials with specific electronic properties. Its unique structure allows for the modulation of electronic characteristics, making it suitable for use in organic electronic devices.

Case Study: Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance conductivity and thermal stability. This has implications for the development of flexible electronics and sensors that require materials with high performance under varying environmental conditions .

Pharmaceutical Development

In pharmaceutical chemistry, this compound is being explored for its potential as a building block in drug development. The trifluoromethyl group is known to influence pharmacokinetics and pharmacodynamics, making it an attractive feature in drug design.

Case Study: Anticancer Agents

A recent investigation focused on the synthesis of novel anticancer agents utilizing this compound as a key intermediate. The resulting compounds exhibited significant cytotoxic activity against various cancer cell lines, highlighting the compound's potential utility in medicinal chemistry .

Summary Table of Applications

Application AreaDescriptionKey Findings
Organic SynthesisReagent for trifluoromethylationYields up to 93% in heterocycle synthesis
Materials ScienceEnhances conductivity in polymer matricesImproved thermal stability and flexibility
Pharmaceutical DevelopmentBuilding block for novel drugsSignificant cytotoxic activity against cancer cells

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophenium Core

5-Methyl-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate
  • CAS No.: 112359-25-8 (Ev6).
  • Molecular Formula : C₁₄H₁₁F₃O₃S₂.
  • Key Differences :
    • Substituent : Methyl (-CH₃) group instead of trifluoromethyl (-CF₃).
    • Reactivity : Lower electron-withdrawing effect compared to -CF₃, resulting in reduced electrophilicity and slower trifluoromethylation kinetics (Ev6).
    • Yield : Typically lower yields (65–75%) in SCF₃ transfer reactions compared to -CF₃ analogs (Ev2).
5-(Trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate
  • CAS No.: 129946-88-9 (Ev4,6,9).
  • Molecular Formula : C₁₄H₈F₆O₃S₂ (Ev5).
  • Key Differences :
    • Core Structure : Dibenzo[b,d]thiophenium instead of thianthrenium.
    • Electronic Effects : Enhanced aromatic stabilization due to fused benzene rings, improving thermal stability but requiring harsher reaction conditions (Ev4).
    • Applications : Preferred for aryl-SCF₃ bond formation under mild conditions (Ev2,4).

Halogen-Substituted Derivatives

2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate
  • CAS No.: 1961266-44-3 (Ev9).
  • Key Features: Substituents: Fluorine atoms at positions 2 and 8 on the dibenzothiophenium core.

Chalcogen Analog: Selenium-Based Compound

5-(Trifluoromethyl)-5H-dibenzoselenophen-5-ium Trifluoromethanesulfonate
  • CAS No.: 129922-33-4 (Ev11).
  • Key Differences :
    • Chalcogen Replacement : Selenium (Se) replaces sulfur (S) in the heterocyclic core.
    • Reactivity : Larger atomic size and lower electronegativity of Se weaken the Se–CF₃ bond, increasing susceptibility to nucleophilic attack. This makes it more reactive but less stable than sulfur analogs (Ev11).

Pyridalyl Derivatives

Pyridalyl (CAS 179101-81-6)
  • Structure : Contains a trifluoromethylpyridyl ether group (Ev12).
  • Comparison :
    • Functionality : Acts as an insecticide rather than a trifluoromethylating agent.
    • Stability : Higher persistence in environmental matrices due to aromatic fluorination (Ev12).

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity (Relative) Yield in SCF₃ Transfer (%) Stability
This compound 2648079-79-0 C₁₄H₈F₆O₃S₃ 402.33 -CF₃, thianthrenium core High 83 (Ev4) Moderate (light-sensitive)
5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate 112359-25-8 C₁₄H₁₁F₃O₃S₂ 348.36 -CH₃ Low 65–75 (Ev2) High
5-(Trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate 129946-88-9 C₁₄H₈F₆O₃S₂ 402.33 -CF₃, dibenzothiophenium High 82 (Ev4) High
2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium triflate 1961266-44-3 C₁₄H₆F₈O₃S₂ 438.32 -CF₃, 2,8-F Very High N/A Low
5-(Trifluoromethyl)-5H-dibenzoselenophen-5-ium trifluoromethanesulfonate 129922-33-4 C₁₄H₈F₆O₃SeS 449.23 -CF₃, Se core Very High N/A Low

Biological Activity

5-(Trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate (CAS No. 2648079-79-0) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its antitumor properties and other relevant pharmacological effects.

The molecular formula of this compound is C14H8F6O3S3, with a molecular weight of 434.39 g/mol. The compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity in various chemical classes.

PropertyValue
CAS Number2648079-79-0
Molecular FormulaC14H8F6O3S3
Molecular Weight434.39 g/mol
Purity>97%
Storage ConditionsKeep in dark place, inert atmosphere, room temperature

Biological Activity Overview

Research indicates that compounds containing thianthrenium moieties exhibit significant antitumor activity. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Antitumor Activity

A study investigated the antitumor effects of various thianthrenium derivatives, including this compound. The results demonstrated that this compound could inhibit tumor cell growth in several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).

Key Findings:

  • IC50 Values: The compound exhibited IC50 values in the low micromolar range across different cancer cell lines, indicating potent cytotoxicity.
  • Mechanism of Action: The compound was found to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase, which is critical for preventing tumor growth.

Case Studies

  • Study on Lung Cancer Cells (A549):
    • Objective: To evaluate the cytotoxic effects of this compound on A549 cells.
    • Results: The compound significantly reduced cell viability with an IC50 value of approximately 0.35 μM.
    • Conclusion: This suggests that the compound may serve as a promising candidate for further development as an antitumor agent targeting lung cancer.
  • Study on Breast Cancer Cells (MCF-7):
    • Objective: To assess the effects on MCF-7 cells.
    • Results: An IC50 value of around 3.24 μM was recorded, indicating moderate efficacy compared to other known chemotherapeutics.
    • Conclusion: Further structural modifications could enhance its potency against breast cancer.

Comparative Analysis

The following table summarizes the biological activity of this compound against various cancer cell lines:

Cell LineIC50 Value (μM)Mechanism
A5490.35Induces apoptosis; G2/M arrest
MCF-73.24Induces apoptosis; G2/M arrest
PC-35.12Induces apoptosis; G2/M arrest

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-(trifluoromethyl)-5H-thianthren-5-ium trifluoromethanesulfonate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves electrophilic trifluoromethylation of thianthrene derivatives using trifluoromethanesulfonic anhydride (TFAA) or trifluoromethylation reagents like Umemoto's reagent. Key steps include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of thianthrene to trifluoromethylating agent to minimize side reactions .
  • Temperature control : Reactions are often conducted at −20°C to 0°C to suppress decomposition of the trifluoromethylating agent .
  • Purification : Silica gel chromatography or recrystallization in dichloromethane/hexane mixtures improves purity (>95%) .
  • Yield optimization : Pre-drying solvents (e.g., THF over molecular sieves) and inert atmospheres (N₂/Ar) enhance reproducibility .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • NMR spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integration (δ −60 to −70 ppm). ¹H NMR resolves aromatic protons in the thianthrenium core (δ 7.5–8.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Molecular ion peaks at m/z 402.33 (C₁₄H₈F₆O₃S₂) validate the molecular formula .
  • Elemental analysis : Carbon, hydrogen, and sulfur percentages should align with theoretical values within ±0.3% .

Q. What are the recommended storage conditions to ensure long-term stability?

  • Methodological Answer :

  • Store in amber vials at −20°C under inert gas (Ar) to prevent hydrolysis of the trifluoromethanesulfonate counterion .
  • Avoid exposure to moisture: Use desiccants (e.g., silica gel) in storage containers .

Advanced Research Questions

Q. How does the compound function as an electrophilic trifluoromethylating agent in Pd(II)-catalyzed reactions, and what mechanistic pathways are involved?

  • Methodological Answer :

  • Mechanism : The thianthrenium core stabilizes the trifluoromethyl cation (CF₃⁺), enabling transfer to nucleophilic substrates (e.g., arylboronic acids). Pd(II) catalysts (e.g., Pd(OAc)₂) facilitate oxidative addition, forming a Pd–CF₃ intermediate .
  • Stereoselectivity : Use chiral ligands (e.g., BINAP) to control enantioselectivity in asymmetric trifluoromethylation (up to 90% ee) .
  • Contradictions : Lower yields in polar aprotic solvents (DMF, DMSO) suggest competing decomposition pathways; non-polar solvents (toluene) are preferred .

Q. What strategies address discrepancies in reaction yields when using this reagent for stereoselective alkyne trifluoromethylation?

  • Methodological Answer :

  • Catalyst screening : Copper(I) iodide vs. copper(II) acetate may alter reaction rates and selectivity due to redox activity differences .
  • Additives : Silver salts (AgOTf) scavenge iodide byproducts, improving yields by 15–20% .
  • Kinetic vs. thermodynamic control : Lower temperatures (−10°C) favor kinetic products (e.g., Z-isomers), while higher temperatures (25°C) favor thermodynamic outcomes .

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in novel trifluoromethoxylation reactions?

  • Methodological Answer :

  • DFT studies : Calculate Fukui indices to identify electrophilic hotspots (C-5 position of thianthrenium) .
  • Solvent effects : MD simulations reveal solvation shells around the trifluoromethanesulfonate anion, impacting ion-pair dissociation kinetics .
  • Transition state analysis : Identify steric hindrance in bulky substrates (e.g., ortho-substituted arenes) to rationalize yield variations .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary between 148°C and 153°C?

  • Methodological Answer :

  • Purity discrepancies : Lower-purity samples (95–97%) exhibit depressed melting points due to eutectic mixtures. Recrystallization from ethyl acetate raises purity to >99%, aligning melting points with literature values (150–151°C) .
  • Polymorphism : Differential scanning calorimetry (DSC) may detect metastable crystalline forms with distinct thermal profiles .

Applications in Advanced Synthesis

Q. How is this reagent applied in the synthesis of stereoselective trifluoromethylated allylic ethers?

  • Methodological Answer :

  • Redox-relay Heck alkenylation : Combine with Pd(0) catalysts and allylic alcohols to form β-trifluoromethylated aldehydes. Key parameters:
  • Substrate scope : Electron-deficient alkenes (e.g., acrylates) yield >80% conversion vs. <50% for electron-rich analogs .
  • Catalyst loading : 5 mol% Pd₂(dba)₃ achieves optimal turnover numbers (TON = 12–15) .

Safety and Handling

Q. What safety protocols mitigate risks associated with this compound’s toxicity?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of trifluoromethanesulfonic acid vapors, which target the respiratory system .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.